4-Bromo-2-chloro-3,6-difluoroaniline
Description
4-Bromo-2-chloro-3,6-difluoroaniline (C₆H₃BrClF₂N) is a halogenated aniline derivative featuring bromine, chlorine, and fluorine substituents on an aromatic benzene ring. This compound is structurally defined by:
- Amino group (-NH₂) at position 1 (IUPAC numbering).
- Bromine at position 4, chlorine at position 2, and fluorine at positions 3 and 6.
Notably, nomenclature discrepancies exist in literature. For example, the same molecular formula (C₆H₃BrClF₂N) is assigned to 6-Bromo-3-chloro-2,4-difluoroaniline (CAS 201849-12-9) in , reflecting differences in positional numbering conventions . This highlights the importance of verifying substituent positions using CAS numbers or structural diagrams.
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
4-bromo-2-chloro-3,6-difluoroaniline |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 |
InChI Key |
IBYOTPQVFHUVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 242.45 g/mol | |
| Purity | ≥98% (GC) | |
| Moisture | ≤0.5% | |
| Production Scale | Up to 223 kg |
The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-deficient aromatic system and halogen reactivity .
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogues
Table 1: Comparative Data of Halogenated Anilines
Key Observations:
Halogen Effects on Physical Properties :
- Fluorine’s electronegativity lowers melting points compared to chlorine analogues. For example, 4-Bromo-2,6-difluoroaniline (mp 63–65°C) vs. 4-Bromo-2,6-dichloroaniline (mp 85–86°C) .
- Bulkier halogens (e.g., Br, Cl) increase molecular weight and steric hindrance, influencing solubility and reactivity .
Positional Isomerism: this compound and 6-Bromo-3-chloro-2,4-difluoroaniline (CAS 201849-12-9) are identical structurally but differ in numbering, underscoring the need for precise nomenclature . Isomers like 2-Bromo-4,6-difluoroaniline exhibit distinct electronic properties due to varying substituent positions, affecting their utility in cross-coupling reactions .
Table 2: Reactivity Comparison
Key Trends:
- Electron-Withdrawing Effects : Chlorine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions .
- Cross-Coupling Utility : Bromine’s reactivity in Pd-catalyzed reactions makes these compounds pivotal in constructing complex molecules for pharmaceuticals .
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